(3S,4S)-4-Amino-5-fluorochroman-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Amino-5-fluorochroman-3-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a fluorine atom on a chroman ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-5-fluorochroman-3-OL typically involves several steps, including the formation of the chroman ring and the introduction of the amino and fluorine substituents. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the use of chiral catalysts in the addition of fluorine and amino groups to a pre-formed chroman ring can yield the desired (3S,4S) configuration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the compound to achieve high enantiomeric purity is crucial for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-5-fluorochroman-3-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3S,4S)-4-Amino-5-fluorochroman-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-5-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups allows the compound to form strong hydrogen bonds and electrostatic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Amino-5-fluorochroman-3-OL: The enantiomer of the compound with different stereochemistry.
4-Amino-5-fluorochroman-3-OL: Lacks the specific (3S,4S) configuration.
4-Amino-5-chlorochroman-3-OL: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(3S,4S)-4-Amino-5-fluorochroman-3-OL is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the fluorine atom also imparts unique chemical properties, such as increased metabolic stability and altered electronic effects, compared to its analogs .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(3S,4S)-4-amino-5-fluoro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10FNO2/c10-5-2-1-3-7-8(5)9(11)6(12)4-13-7/h1-3,6,9,12H,4,11H2/t6-,9-/m1/s1 |
InChI Key |
PDMJBPABPXBEHB-HZGVNTEJSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=C(O1)C=CC=C2F)N)O |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC=C2F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.